Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester
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Overview
Description
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its role as an intermediate in various organic synthesis processes, particularly in the pharmaceutical industry. This compound is characterized by its light yellow to dark yellow solid form and is used in the synthesis of other complex molecules .
Preparation Methods
The synthesis of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with hydrochloric acid and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of ethyl 2-chloroacetoacetate and sodium acetate under controlled conditions . The reaction yields the desired compound after purification.
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization: It can undergo cyclization reactions to form more complex ring structures, which are useful in pharmaceutical synthesis.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl 2-chloroacetoacetate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for specific receptors.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. For instance, it acts as a ligand for the δ opioid receptor, influencing the receptor’s activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate can be compared with similar compounds such as ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. While both compounds share similar structural features, the position of the methoxy group (3-methoxy vs. 4-methoxy) can influence their chemical reactivity and biological activity. The unique positioning of the methoxy group in ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate may confer distinct properties, making it valuable for specific applications .
Conclusion
Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and serve as an intermediate in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISHWWYVAIPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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